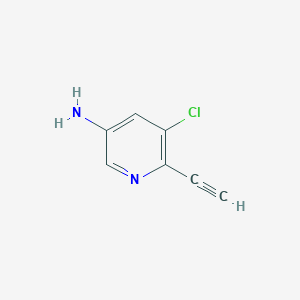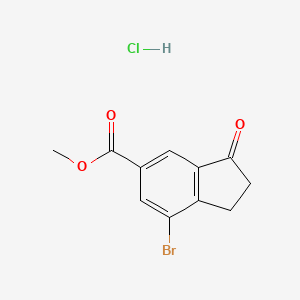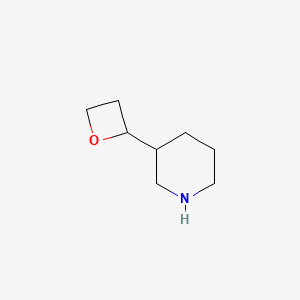
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H6O5 It is characterized by a furan ring substituted with a propanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid typically involves a multi-step process. One common method starts with 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. Key factors in industrial synthesis include reaction efficiency, yield optimization, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furan ring or the propanoic acid group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid
- 3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid
- 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic acid
Uniqueness
3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C7H6O5 |
|---|---|
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
3-(2,5-dioxofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C7H6O5/c8-5(9)2-1-4-3-6(10)12-7(4)11/h3H,1-2H2,(H,8,9) |
Clé InChI |
KNNKTJWAHSFFHT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)OC1=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

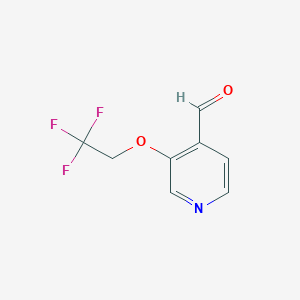
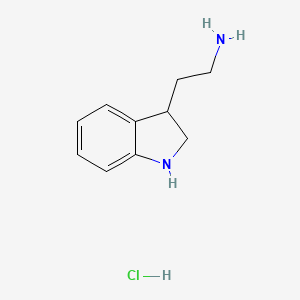
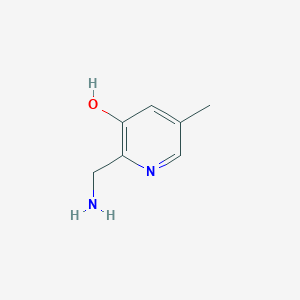
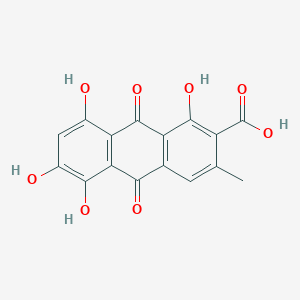
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
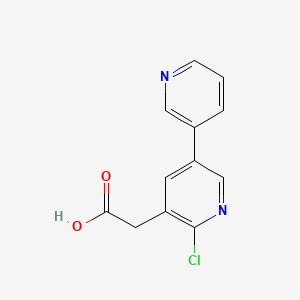
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
